molecular formula C17H17F3N2O3 B11075253 N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide

Cat. No.: B11075253
M. Wt: 354.32 g/mol
InChI Key: PMSUPGDRNYLEKZ-UHFFFAOYSA-N
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Description

    N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, explore new synthetic methodologies, or design related compounds.

      Biology: Study its interactions with biomolecules (enzymes, receptors, etc.).

      Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

      Industry: Evaluate its use as a building block for fine chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C17H17F3N2O3

    Molecular Weight

    354.32 g/mol

    IUPAC Name

    N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]acetamide

    InChI

    InChI=1S/C17H17F3N2O3/c1-10-14(11(2)23)16(17(18,19)20,21-12(3)24)15(25)22(10)9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3,(H,21,24)

    InChI Key

    PMSUPGDRNYLEKZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C)C(=O)C

    Origin of Product

    United States

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